molecular formula C19H22ClN3O B4570593 N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4570593
M. Wt: 343.8 g/mol
InChI Key: OUZNNXBIMBVIRF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea linkage between a chlorinated methylphenyl group and a pyrrolidinylmethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea typically involves the reaction of 3-chloro-2-methylaniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea linkage or other functional groups.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N’-phenylurea
  • N-(3-chloro-2-methylphenyl)-N’-[4-(methylphenyl)urea
  • N-(3-chloro-2-methylphenyl)-N’-[4-(1-piperidinylmethyl)phenyl]urea

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is unique due to the presence of the pyrrolidinylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-17(20)5-4-6-18(14)22-19(24)21-16-9-7-15(8-10-16)13-23-11-2-3-12-23/h4-10H,2-3,11-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZNNXBIMBVIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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